7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Lipophilicity Physicochemical Property Drug Design

This building block offers distinct advantages over non-fluorinated, methyl, or regioisomeric analogs: enhanced lipophilicity (Hansch π +0.68), hydrogen-bond donor capability, and protected metabolic stability via the CHF₂ group. Ideal for fragment screening, amide coupling, and scaffold-hopping in medicinal chemistry programs targeting systemic exposure.

Molecular Formula C10H8F2O4
Molecular Weight 230.167
CAS No. 1785117-89-6
Cat. No. B2812446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
CAS1785117-89-6
Molecular FormulaC10H8F2O4
Molecular Weight230.167
Structural Identifiers
SMILESC1COC2=C(O1)C=C(C(=C2)C(=O)O)C(F)F
InChIInChI=1S/C10H8F2O4/c11-9(12)5-3-7-8(16-2-1-15-7)4-6(5)10(13)14/h3-4,9H,1-2H2,(H,13,14)
InChIKeyMYJMYWZCZSAGID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Characterization of 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS 1785117-89-6)


7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS 1785117-89-6) is a fluorinated 2,3-dihydro-1,4-benzodioxine derivative bearing a carboxylic acid at the 6-position and a difluoromethyl group at the 7-position, with a molecular formula of C10H8F2O4 and a molecular weight of 230 Da [1]. Marketed as a research-grade building block within the Enamine REAL compound collection and cataloged under identifiers including BBV-95844230, EN300-6510115, and CSMB00020746353, this compound is representative of the difluoromethyl-substituted benzodioxine scaffold, a class explored for modulating biological targets through enhanced lipophilicity and hydrogen-bonding capacity conferred by the CHF2 moiety [2].

Why 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid Cannot Be Replaced by Simple Analogs in Research Workflows


Substituting 7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with its non-fluorinated parent (2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, CAS 4442-54-0), its 7-methyl analog (CAS 924871-41-0), or its 5-difluoromethyl regioisomer (CAS 2248283-61-4) introduces measurable changes in lipophilicity, hydrogen-bonding capacity, and metabolic stability that can alter target engagement, selectivity, and pharmacokinetic profiles [1][2]. The difluoromethyl group acts as a lipophilic hydrogen-bond donor with a Hansch π value of approximately +0.68, whereas the methyl group is purely hydrophobic (π ≈ +0.56) and lacks hydrogen-bond donor capability, and the parent unsubstituted compound offers neither steric bulk nor enhanced lipophilicity at this position [3]. Furthermore, regioisomeric positioning of the difluoromethyl group between the 5- and 7-positions on the benzodioxine ring has been shown in analogous series to alter target binding by over an order of magnitude, as documented in thrombin inhibitor SAR studies on 2,3-dihydro-1,4-benzodioxine scaffolds [4].

Differentiation Evidence for 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid Relative to Closest Analogs


Lipophilicity Advantage of the 7-Difluoromethyl Group over the Non-Fluorinated Parent and 7-Methyl Analog

The experimental LogP of 7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid was determined to be 1.53 [1]. While experimentally measured LogP values for the direct comparators are not publicly available, the difluoromethyl substituent consistently increases lipophilicity relative to hydrogen by approximately +0.68 log units (Hansch π constant) and provides a modest increase over methyl (π ≈ +0.56) while additionally contributing hydrogen-bond donor capacity (α₂ᴴ ≈ 0.12–0.18) [2][3]. This dual lipophilic/hydrogen-bonding profile is absent in both the non-fluorinated parent (2,3-dihydro-1,4-benzodioxine-6-carboxylic acid) and the 7-methyl analog [2].

Lipophilicity Physicochemical Property Drug Design

Physicochemical Property Profile Distinguishing the 7-Difluoromethyl Compound from Regioisomeric and Non-Fluorinated Analogs

7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid possesses a polar surface area (PSA) of 56 Ų, 2 rotatable bonds, and an Fsp³ carbon bond saturation value of 0.3 [1]. The presence of the difluoromethyl group at the 7-position ortho to the carboxylic acid (6-position) creates a distinct 1,2-substitution pattern not present in the 5-difluoromethyl regioisomer (1,3-substitution pattern) or the non-fluorinated parent [2]. This ortho arrangement influences both conformational preference and the acidity of the carboxylic acid through through-space field effects, with difluoromethyl being electron-withdrawing (σₘ ≈ 0.32) [3].

Physicochemical Properties Torsional Flexibility Polar Surface Area

Regioisomeric Sensitivity of Biological Activity in 2,3-Dihydro-1,4-benzodioxine Scaffolds Supports Position-Specific Procurement for SAR Studies

In a study of 2,3-dihydro-1,4-benzodioxine derivatives as dual thrombin inhibitors and GPIIb/IIIa antagonists, the (S)-isomers of regioisomers substituted at positions 6 and 7 were found to be better thrombin inhibitors than the corresponding (R)-enantiomers, demonstrating that the position of substitution on the benzodioxine ring directly governs inhibitory potency [1]. While this study did not specifically test 7-(difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, it establishes the class-level principle that regioisomeric differentiation at the 6- and 7-positions of the 2,3-dihydro-1,4-benzodioxine scaffold translates into measurable differences in target engagement [1].

Structure–Activity Relationship Thrombin Inhibition Regioisomerism

Difluoromethyl Group as a Metabolic Stability and PK Modulator Relative to Methyl and Non-Fluorinated Analogs

The difluoromethyl (CHF₂) group serves as a metabolically resistant replacement for methyl (CH₃), methoxy (OCH₃), and hydroxymethyl (CH₂OH) groups, increasing oxidative metabolic stability while preserving or enhancing target affinity through hydrogen-bond donation [1][2]. In a systematic survey of matched molecular pairs, replacement of CH₃ with CHF₂ reduced intrinsic clearance in human liver microsomes by a median of 2.5-fold across diverse chemotypes, attributable to the increased C–H bond dissociation energy of the CHF₂ group (~101 kcal/mol vs. ~96 kcal/mol for CH₃) [2]. The 7-methyl analog (CAS 924871-41-0) lacks this metabolic shield and is expected to undergo more rapid CYP450-mediated oxidation at the benzylic position .

Metabolic Stability CYP450 Pharmacokinetics Bioisostere

High-Value Application Scenarios for 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in Research and Discovery Programs


Fragment-Based Lead Generation Requiring a Fluorinated Benzodioxine Core with Optimized Physicochemical Properties

With an experimental LogP of 1.53, moderate PSA (56 Ų), and low molecular weight (230 Da), this compound fits within Rule-of-Three fragment space while providing a CHF₂ hydrogen-bond donor anchor point [1]. It is appropriate for fragment screening campaigns targeting enzymes or receptors where a conformationally restrained, ortho-difunctionalized benzodioxine scaffold is desired as a starting point for structure-based optimization [2].

Synthesis of Bioactive Molecules Requiring Metabolic Stability at the Benzodioxine 7-Position

The CHF₂ group at C-7 provides predicted protection against CYP450-mediated benzylic oxidation relative to a methyl group, while the carboxylic acid at C-6 serves as a handle for amide coupling or esterification [1]. This compound is suitable as a building block for medicinal chemistry programs targeting systemic exposure, where the 7-methyl or unsubstituted analogs may exhibit unacceptably high metabolic clearance [2].

SAR Exploration of Regioisomeric Benzodioxine Derivatives for Thrombin and GPIIb/IIIa Antagonism

Given the established sensitivity of thrombin inhibition to substitution position on the 2,3-dihydro-1,4-benzodioxine ring, the 7-substituted-6-carboxylic acid regioisomer provides a distinct scaffold geometry compared to 5-substituted or 6-substituted-7-carboxylic acid variants [1]. Procuring this specific regioisomer enables direct structure–activity comparison within series and supports patent position differentiation.

Development of LTB4 Antagonists and Anti-Inflammatory Agents Based on the 1,4-Benzodioxine Pharmacophore

1,4-Benzodioxine derivatives bearing a carboxylic acid group and an oxygenated or halogenated substituent have demonstrated IC₅₀ values in the 288–477 nM range as LTB4 antagonists in vitro, with in vivo anti-inflammatory activity confirmed for the most potent analog (24b, IC₅₀ = 288 nM) [1]. While the specific 7-difluoromethyl-6-carboxylic acid compound has not been tested in this assay, the scaffold alignment suggests it is a viable candidate for SAR expansion in this therapeutic area, with the difluoromethyl group potentially enhancing target residence time through additional hydrogen-bond interactions [2].

Quote Request

Request a Quote for 7-(Difluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.